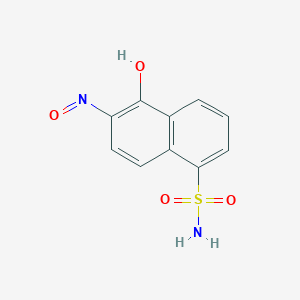![molecular formula C14H14N2O2 B4897518 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol](/img/structure/B4897518.png)
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol
Übersicht
Beschreibung
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol, also known as Sudan I, is a synthetic azo dye that has been widely used in the food industry as a colorant for over a century. However, concerns have been raised about its potential health hazards, leading to its ban in many countries. Despite this, 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol continues to be used illegally in some food products, highlighting the need for continued research into its properties and effects.
Wirkmechanismus
The mechanism of action of 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to mutations and ultimately cancer. It may also act as a genotoxic agent, damaging DNA and other cellular components.
Biochemical and Physiological Effects:
In addition to its carcinogenic properties, 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol has been shown to have other biochemical and physiological effects. It can cause oxidative stress and inflammation, and may also affect hormone levels and immune function. These effects may contribute to its carcinogenicity and other health hazards.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol is a useful tool for studying the mechanisms of carcinogenesis and other health effects, as it is a well-characterized compound with known properties. However, its toxicity and potential health hazards must be taken into account when working with it in the laboratory. Special precautions must be taken to ensure the safety of researchers and minimize the risk of exposure.
Zukünftige Richtungen
There are many areas of research that could benefit from further study of 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol. These include:
1. Mechanisms of carcinogenesis: Further investigation into the mechanisms by which 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol induces tumors could lead to new insights into cancer development and potential targets for prevention and treatment.
2. Biomarkers of exposure and effect: Developing sensitive and specific biomarkers of exposure and effect could help identify individuals at risk for 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol-related health hazards and monitor the effectiveness of prevention and intervention strategies.
3. Alternatives to 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol: Developing safer and more environmentally friendly alternatives to 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol for use as colorants in the food industry could help reduce the risk of exposure and associated health hazards.
4. Public health interventions: Developing and implementing public health interventions to reduce exposure to 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol, such as education campaigns and regulatory measures, could help protect the public from its potential health hazards.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol has been extensively studied for its potential health effects, particularly its carcinogenic properties. It has been shown to induce tumors in various organs, including the liver, bladder, and colon, in animal studies. In addition, it has been implicated in the development of bladder cancer in humans.
Eigenschaften
IUPAC Name |
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)15-16-13-9-11(18-2)7-8-14(13)17/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEVBPFRQOJGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=CC(=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-[(2-methylphenyl)diazenyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4897438.png)
![2-{2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4897451.png)

![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4897459.png)
![N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4897466.png)
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,10,10a,11,11a,11b,12-hexadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B4897471.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B4897478.png)

![2-propyn-1-yl 2-{[(4-bromophenyl)amino]carbonyl}benzoate](/img/structure/B4897525.png)

![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4897545.png)
![(3R*,4R*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4897548.png)

![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4897560.png)